5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one
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Overview
Description
5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular hydroalkoxylation of suitable olefinic precursors using catalysts such as platinum or lanthanide triflates . These reactions are often carried out in room temperature ionic liquids (RTILs) to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde: Another compound with a tetrahydropyran ring, used in different chemical applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Utilized in Suzuki coupling reactions for the preparation of heteroaryl scaffolds.
Uniqueness
5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Properties
IUPAC Name |
5-(oxan-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-4-3-8(10-9)7-2-1-5-12-6-7/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVGZWPVGJHMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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